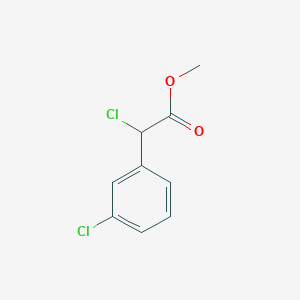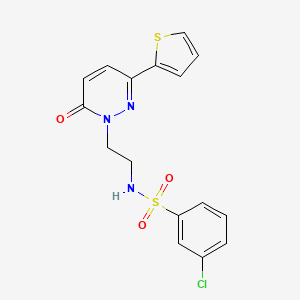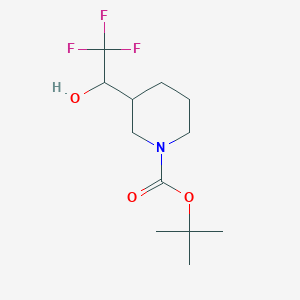![molecular formula C22H15ClF2N2O3S B2641035 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole CAS No. 477712-71-3](/img/structure/B2641035.png)
3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole, has a CAS Number of 451485-60-2 and a molecular weight of 302.74 . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in many synthesis processes . Additionally, 2-Chloro-6-fluorobenzyl chloride has been used as an alkylating reagent during the synthesis of various derivatives .Molecular Structure Analysis
The IUPAC name for this compound is 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole . The InChI code is 1S/C16H12ClFN2O/c17-14-5-2-6-15(18)13(14)10-21-12-4-1-3-11(9-12)16-7-8-19-20-16/h1-9H,10H2,(H,19,20) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 125-127 degrees Celsius .科学的研究の応用
Synthetic Applications and Chemical Transformations
Pyrazole derivatives are synthesized through various chemical reactions and are used as key intermediates in organic synthesis. For example, the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions with diazofluorene have been studied, showing the versatility of pyrazoles in chemical transformations (Vasin et al., 2014). This research illustrates the compound's utility in producing a variety of chemical structures under different conditions.
Antimicrobial and Antitubercular Agents
Pyrazole derivatives have been evaluated for their potential as antimicrobial and antitubercular agents. A study on benzene sulfonamide pyrazole oxadiazole derivatives demonstrated their efficacy against various bacterial strains and Mycobacterium tuberculosis, highlighting their potential in developing new antimicrobial and antitubercular therapies (Shingare et al., 2022).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives have been investigated for their antiproliferative activities against cancer cell lines. Some derivatives showed promising activity, comparable to commonly used anticancer drugs, pointing to the potential of pyrazole derivatives in cancer therapy (Mert et al., 2014).
Novel Drug Discoveries
The versatility of pyrazole derivatives extends to the discovery of novel drugs with various biological activities. For instance, the identification of kinase inhibitors as novel GPR39 agonists, modulated by zinc, underscores the importance of pyrazole derivatives in medicinal chemistry and pharmacology (Sato et al., 2016).
Photoluminescence Applications
Pyrazoline derivatives have also been explored for their unique photoluminescent properties. The study of a bichromophoric pyrazoline derivative with solvent-selective photoluminescence quenching demonstrates the potential of these compounds in developing novel materials with tailored optical properties (Chibac et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
特性
IUPAC Name |
3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(4-fluorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF2N2O3S/c23-20-5-2-6-21(25)19(20)14-30-17-4-1-3-15(13-17)22-11-12-27(26-22)31(28,29)18-9-7-16(24)8-10-18/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHKKDPTQAADSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2640952.png)
![2-[[[4-(1,2-Dihydro-2-methyl-1-oxo-2,7-naphthyridin-4-yl)-2-6-dimethoxyphenyl]methyl]methylamino]-N-[2-[2-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide dihydrochloride](/img/structure/B2640953.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2640957.png)
![di-tert-Butyl 2,2'-(((S)-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate) 4-nitrobenzoate](/img/structure/B2640958.png)

![(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640961.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2640962.png)

![3-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2640969.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2640974.png)